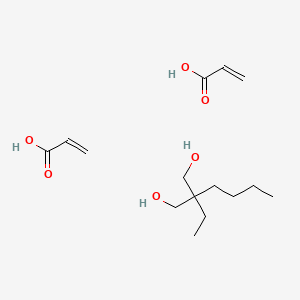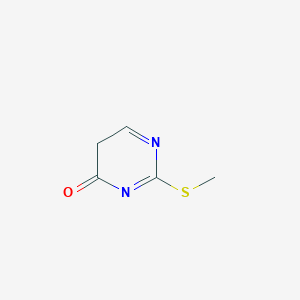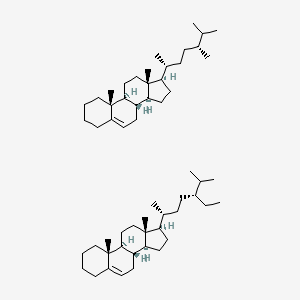
24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene are two steroidal compounds that have been extensively studied for their biological and pharmacological properties. These compounds have been found to exhibit a wide range of biochemical and physiological effects, making them promising candidates for various applications in scientific research.
Mechanism of Action
The mechanism of action of 24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene is not fully understood, but it is believed that they exert their biological effects through various pathways, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene exhibit a wide range of biochemical and physiological effects. These compounds have been found to have anti-inflammatory and anti-cancer properties, as well as the ability to lower cholesterol levels in the body. They have also been shown to have antioxidant effects and to promote wound healing.
Advantages and Limitations for Lab Experiments
One advantage of using 24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene in lab experiments is their ability to exhibit a wide range of biological activities, making them suitable for various applications in scientific research. However, one limitation is that these compounds can be difficult to synthesize, which may limit their availability for use in research.
Future Directions
There are several future directions for research involving 24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene. One area of interest is the development of new synthetic methods for these compounds, which may increase their availability for use in research. Another direction is the investigation of their potential use as therapeutic agents for various diseases, including cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of these compounds and to identify new pathways for their therapeutic use.
Synthesis Methods
The synthesis of 24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene can be achieved through several methods, including the use of catalysts, enzymes, and other chemical agents. One common method involves the use of Grignard reagents to introduce the desired substituent at the 24 position of the cholesterol molecule.
Scientific Research Applications
24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene have been extensively studied for their potential applications in scientific research. These compounds have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. They have also been investigated for their potential use as cholesterol-lowering agents and as precursors for the synthesis of other steroidal compounds.
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h13,20-22,24-27H,7-12,14-19H2,1-6H3;12,19-21,23-26H,7-11,13-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQYXKLYUCQRKI-SWKPMNRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703734 |
Source


|
| Record name | (24R)-Ergost-5-ene--stigmast-5-ene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene | |
CAS RN |
76866-89-2 |
Source


|
| Record name | (24R)-Ergost-5-ene--stigmast-5-ene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


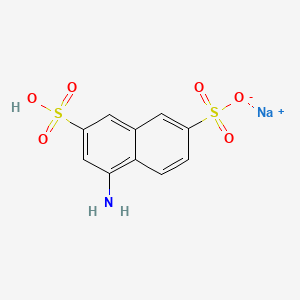
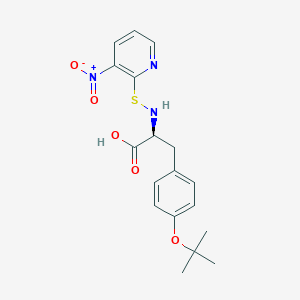
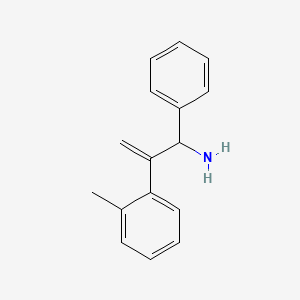
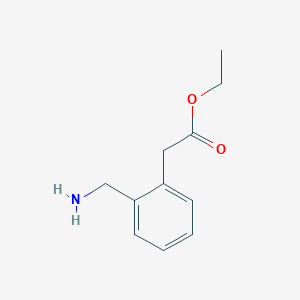
![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)
![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)

